N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
Description
N-Cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,4-dimethylthiazol-5-yl group at position 3 and a cyclohexyl carboxamide moiety at position 3. This structure combines a pyrazole ring—known for its role in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability—with a thiazole heterocycle, which contributes to electronic modulation and bioactivity.
Properties
IUPAC Name |
N-cyclohexyl-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9-14(21-10(2)16-9)12-8-13(19-18-12)15(20)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKVIDSCLJJMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a pyrazole ring, a thiazole moiety, and a cyclohexyl group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated inhibitory effects on various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-15 (Colon Cancer) | 12.07 |
| NCI-H23 (Lung Cancer) | 0.08 |
| DU-145 (Prostate Cancer) | 10.5 |
| NCI/ADR-RES (Ovarian) | 1.2 |
These results indicate that this compound exhibits potent cytotoxicity against various cancer types, making it a candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects. In vitro studies revealed that it inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. The inhibition percentage at a concentration of 10 µM was found to be approximately 97.7%, indicating strong anti-inflammatory potential .
The mechanism underlying the biological activities of this compound involves:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
- Cytokine Release Inhibition : It modulates signaling pathways related to inflammation, particularly involving MAPK pathways.
- Binding Affinity : Docking studies have suggested that the compound binds effectively to specific protein targets involved in cancer progression and inflammation .
Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The most pronounced effects were observed in lung and colon cancer cell lines.
Study 2: Inflammation Model
In an animal model of inflammation induced by carrageenan, the compound exhibited a marked reduction in paw edema compared to the control group. This suggests its potential utility in treating inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole and thiazole moieties are known for their biological activity, particularly in inhibiting tumor growth.
Case Study: Antitumor Activity Evaluation
In a study assessing various pyrazole derivatives, including N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide, researchers utilized the MTT assay to evaluate cytotoxicity against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated significant inhibition of cell proliferation, suggesting the compound's potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and thiazole rings can significantly impact biological activity.
Key Findings from SAR Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide can be contextualized against the following analogs:
Structural Analogues with Aryl/Chloro Substituents
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p in ) share a pyrazole-carboxamide backbone but differ in substituents. Key distinctions include:
- Electronic Effects : The 2,4-dimethylthiazol-5-yl group in the target compound introduces electron-withdrawing character compared to phenyl or chlorophenyl substituents in 3a–3p. This may alter reactivity, binding affinity, or metabolic stability.
- Synthetic Yields : Derivatives like 3d (71% yield) and 3a (68% yield) suggest that sterically bulky substituents (e.g., 4-fluorophenyl) may marginally improve reaction efficiency compared to simpler aryl groups.
Thiazole-Containing Analogues
The chromonylthiazoles (e.g., compound 32 in ) feature a thiazole fused to a chromone system. Key comparisons include:
- Stability : The 2,4-dimethylthiazol-5-yl group in the target compound may confer greater steric and electronic stability compared to fused chromonylthiazoles, which are prone to ring strain.
- Bioactivity : Thiazole-containing compounds often exhibit antimicrobial or anticancer activity, but the absence of a fused chromone system in the target compound may redirect its pharmacological profile toward different targets .
Thiophene-Based Analogues
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide () replaces the thiazole with a thiophene ring. Critical differences include:
- Synthetic Complexity: Thienopyrazole synthesis may require additional steps compared to thiazole-substituted pyrazoles, impacting scalability .
Chloro-Substituted Analogues
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide () highlights the impact of halogenation:
- Reactivity : The chloro substituent in may enhance electrophilic reactivity compared to the methyl-thiazole group in the target compound, influencing downstream derivatization.
- Pharmacokinetics : Chlorine’s electron-withdrawing effect could reduce metabolic stability relative to the dimethylthiazole group, which offers steric protection against enzymatic degradation .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may benefit from EDCI/HOBt-mediated coupling strategies, as demonstrated for analogs in , though the thiazole substituent may necessitate optimized reaction conditions .
- Bioactivity Potential: The 2,4-dimethylthiazol-5-yl group could confer unique interactions with biological targets (e.g., kinases or GPCRs), distinct from aryl or thiophene-based derivatives.
- Structure-Activity Relationships (SAR) : Comparative data suggest that substituent polarity and steric bulk critically influence physicochemical properties, guiding future design of pyrazole carboxamides for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide, and what are common pitfalls?
- Answer : The compound’s synthesis typically involves multi-step routes starting with pyrazole core formation. For example, Vilsmeier-Haack formylation can generate substituted pyrazole intermediates, followed by coupling with cyclohexylamine via carbodiimide-mediated amidation . Key pitfalls include side reactions during thiazole ring functionalization (e.g., over-alkylation) and poor yields in the final amidation step due to steric hindrance from the cyclohexyl group. Reaction monitoring via TLC or LC-MS is critical for intermediate isolation .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Answer : Use a combination of / NMR to confirm the pyrazole-thiazole connectivity and cyclohexylamide substitution. For example, the pyrazole C-5 proton appears as a singlet (δ 6.8–7.2 ppm), while the thiazole methyl groups resonate as singlets (δ 2.2–2.5 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate the molecular ion peak (expected m/z ~345.18). IR spectroscopy aids in identifying the amide carbonyl stretch (~1650 cm) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Answer : Begin with cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., LNCaP, PC-3) to assess antiproliferative activity . For kinase inhibition, use enzymatic assays targeting PI3Kα or related pathways, as structural analogs have shown IC values <10 µM . Include controls for solubility (DMSO vehicle) and cytotoxicity (LDH release assays) to rule out nonspecific effects .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide the optimization of this compound for PI3Kα inhibition?
- Answer : Perform docking (AutoDock Vina or Glide) using the PI3Kα crystal structure (PDB: 4L23) to identify key interactions (e.g., hydrogen bonds with Val851 or hydrophobic contacts with Trp780). Molecular dynamics (MD) simulations (100 ns, AMBER/CHARMM) can assess stability via RMSD (<2.0 Å) and RMSF (residue flexibility analysis). For example, analogs with a dimethylthiazole group showed improved binding affinity due to π-π stacking with Tyr836 .
Q. How should researchers resolve contradictions in bioactivity data across different studies (e.g., anticancer vs. insecticidal effects)?
- Answer : Conduct meta-analysis of assay conditions:
- Concentration ranges : Anticancer effects (µM) vs. insecticidal activity (nM) may indicate off-target effects at higher doses .
- Target selectivity : Use kinome-wide profiling (e.g., KinomeScan) to identify secondary targets (e.g., MAPK or EcR/USP pathways) .
- Species specificity : Validate in human primary cells vs. insect models to clarify therapeutic relevance .
Q. What strategies improve metabolic stability and bioavailability of this compound in preclinical models?
- Answer :
- Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to the pyrazole amide to enhance solubility .
- CYP450 inhibition assays : Test against CYP3A4/2D6 to predict drug-drug interactions. Structural analogs with bulky substituents (e.g., cyclohexyl) show reduced CYP affinity .
- Pharmacokinetics : Perform in vivo studies in rodents (IV/PO dosing) to calculate AUC, , and . Cyclohexyl derivatives often exhibit prolonged due to increased lipophilicity .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthesis Step | NMR Highlights (, 400 MHz, DMSO-d6) | HRMS (m/z) |
|---|---|---|---|
| Pyrazole-thiazole core | Vilsmeier-Haack reaction | δ 7.12 (s, 1H, pyrazole-H), δ 2.35 (s, 6H, thiazole-CH3) | 245.0921 |
| Cyclohexylamide derivative | EDC/HOBt coupling | δ 3.85 (m, 1H, cyclohexyl-H), δ 8.10 (s, 1H, NH) | 345.1812 |
Table 2 : Bioactivity Comparison of Structural Analogs
| Compound | Target (IC) | Cell Line (GI) | Reference |
|---|---|---|---|
| PI3Kα inhibitor analog | 8.2 µM | N/A | |
| Prostate cancer agent (H24) | N/A | 7.73 µM (LNCaP) | |
| Insecticidal analog (tebufenpyrad) | 15 nM (Aphids) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
